molecular formula C11H10O4 B1354998 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 18703-80-5

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1354998
CAS No.: 18703-80-5
M. Wt: 206.19 g/mol
InChI Key: ZRQLDWFNRLRPCR-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQLDWFNRLRPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510768
Record name 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18703-80-5
Record name 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS No: 18703-80-5), a member of the biologically significant benzofuran class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established synthetic methodologies to present a scientifically grounded resource. This guide covers the compound's chemical identity, proposed synthetic routes based on established chemical principles, predicted spectral characteristics, and a discussion of its potential applications in drug discovery, drawing parallels from the extensive research on the benzofuran scaffold.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Natural and synthetic benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Prominent examples of benzofuran-containing drugs include Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenergic blocker, underscoring the therapeutic potential of this heterocyclic system.[2] The diverse biological activities of benzofurans have spurred extensive research into the synthesis and structure-activity relationships of novel derivatives, making 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid a compound of significant interest for further investigation.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 18703-80-5[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [4]
IUPAC Name 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid[3]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge of similar compounds

Synthesis of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Proposed Pathway

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from a commercially available substituted phenol.

Synthesis_Pathway cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Halogenation cluster_2 Step 3: Perkin Rearrangement 2-Methoxy-6-methylphenol 2-Methoxy-6-methylphenol Coumarin_Intermediate 4,8-Dimethyl-7-methoxycoumarin 2-Methoxy-6-methylphenol->Coumarin_Intermediate H₂SO₄ Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Coumarin_Intermediate Halogenated_Coumarin 3-Bromo-4,8-dimethyl-7-methoxycoumarin Coumarin_Intermediate->Halogenated_Coumarin NBS, CCl₄ Target_Molecule 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid Halogenated_Coumarin->Target_Molecule 1. NaOH, EtOH, Δ 2. H₃O⁺

Caption: Proposed synthesis of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,8-Dimethyl-7-methoxycoumarin (Pechmann Condensation)

  • Rationale: The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.

  • Procedure:

    • To a stirred solution of 2-methoxy-6-methylphenol (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add ethyl acetoacetate (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure 4,8-dimethyl-7-methoxycoumarin.

Step 2: Synthesis of 3-Bromo-4,8-dimethyl-7-methoxycoumarin

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for the allylic position of the coumarin ring system.

  • Procedure:

    • Dissolve 4,8-dimethyl-7-methoxycoumarin (1 equivalent) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4,8-dimethyl-7-methoxycoumarin, which can be used in the next step without further purification.

Step 3: Synthesis of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (Perkin Rearrangement)

  • Rationale: The Perkin rearrangement of a 3-halocoumarin in the presence of a base is a well-established method for the ring contraction to form a benzofuran-2-carboxylic acid.

  • Procedure:

    • Dissolve the crude 3-bromo-4,8-dimethyl-7-methoxycoumarin (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (3-4 equivalents).

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, the following are predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~13.0 (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet in the downfield region.

    • ~7.2-7.8 (m, 3H, Ar-H): The three aromatic protons on the benzene ring will likely appear as a complex multiplet.

    • ~3.9 (s, 3H, -OCH₃): The methoxy group protons will appear as a sharp singlet.

    • ~2.4 (s, 3H, -CH₃): The methyl group protons at the 3-position will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)
  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • ~162.0 (C=O): Carboxylic acid carbonyl carbon.

    • ~155.0, ~148.0, ~128.0, ~125.0, ~115.0, ~110.0: Aromatic and benzofuran ring carbons.

    • ~56.0 (-OCH₃): Methoxy carbon.

    • ~14.0 (-CH₃): Methyl carbon.

Mass Spectrometry (Predicted)
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₀O₄ [M+H]⁺: 207.0657; Found: (To be determined experimentally). The mass spectrum would be expected to show a prominent molecular ion peak.

Infrared (IR) Spectroscopy (Predicted)
  • IR (KBr, cm⁻¹):

    • ~3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1700-1680: C=O stretch of the carboxylic acid.

    • ~1600, ~1480: C=C aromatic ring stretching.

    • ~1260, ~1030: C-O stretching of the ether and furan ring.

Potential Applications in Drug Discovery

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. Based on the activities of structurally related compounds, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid holds potential in several areas of drug discovery.

Potential_Applications Target_Molecule 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid Anticancer Anticancer Activity Target_Molecule->Anticancer Cytotoxicity against various cancer cell lines Antifungal Antifungal Activity Target_Molecule->Antifungal Inhibition of fungal growth Anti_inflammatory Anti-inflammatory Activity Target_Molecule->Anti_inflammatory Modulation of inflammatory pathways

Caption: Potential therapeutic applications of the target molecule.

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[5] The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and selectivity of these compounds. Further screening of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid and its derivatives could lead to the discovery of novel anticancer agents.

  • Antifungal and Antibacterial Activity: The benzofuran nucleus is present in several natural and synthetic compounds with significant antimicrobial properties.[4] The exploration of this compound's activity against various fungal and bacterial strains is a promising avenue for research.

  • Anti-inflammatory Properties: Certain benzofuran derivatives have been shown to possess anti-inflammatory effects. This suggests that 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid could be investigated for its potential to modulate inflammatory responses.

Conclusion

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound with significant potential for further investigation in the field of medicinal chemistry. While a complete experimental dataset for this specific molecule is not yet available in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. The proposed synthetic route offers a clear and efficient pathway for its preparation, and the predicted spectral data will aid in its characterization. The diverse biological activities associated with the benzofuran scaffold strongly suggest that this compound and its future derivatives are worthy candidates for screening in various drug discovery programs. This guide serves as a foundational resource to stimulate and support further research into this promising molecule.

References

  • American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Bawazeer, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843.
  • Krawiecka, M., et al. (2013). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 70(6), 1057-1064.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12824172, 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609890, 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Shafi, S., et al. (2024).
  • Siwek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
  • Siwek, A., et al. (2020).
  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the preparation thereof. Retrieved January 26, 2026, from [Link]

  • Wagle, S., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of Heterocyclic Chemistry, 50(S1), E236-E240.
  • Zawadzka, K., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.

Sources

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules with significant biological activities.[1] Its unique physicochemical properties have made it a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[2] Naturally occurring benzofuran derivatives are widely distributed in the plant kingdom, found in families such as Asteraceae, Rutaceae, and Liliaceae.[1] The broad spectrum of pharmacological effects exhibited by these compounds has spurred extensive research into their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of benzofuran derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Anticancer Activity: A Promising Frontier in Oncology Research

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, often associated with a lower incidence of the severe adverse effects commonly seen with conventional chemotherapeutic agents.[5][6] Their mechanisms of action are diverse and target various hallmarks of cancer.

Mechanisms of Anticancer Action

The antitumor effects of benzofuran derivatives are exerted through multiple pathways, including:

  • Inhibition of Tubulin Polymerization: Certain benzofuran derivatives have been shown to target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[7] This mechanism is crucial as it interferes with the formation of the mitotic spindle, a critical process for cell division.

  • Kinase Inhibition: Many benzofuran-based small molecules mediate their anticancer effects through the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation.[2] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[8] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.

  • Induction of Apoptosis: Several benzofuran derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[4] This can be achieved through various signaling cascades, often initiated by the compound's interaction with specific cellular targets.

  • Other Mechanisms: Benzofuran derivatives have also been reported to exert their anticancer effects through the inhibition of other critical enzymes and pathways, such as farnesyltransferase, estrogen receptors, and mTOR signaling.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of benzofuran derivatives are significantly influenced by the nature and position of substituents on the benzofuran core. Key SAR findings include:

  • Substitutions at the C-2 Position: Modifications at this position, such as the introduction of ester or heterocyclic rings, have been found to be crucial for cytotoxic activity.[9]

  • Halogenation: The presence of halogen atoms, particularly bromine, on alkyl or acetyl groups attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[4][7]

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other heterocyclic moieties, such as 1,2,3-triazoles, has led to the development of hybrid compounds with enhanced biological activity.[10]

Illustrative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative benzofuran derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
3f Human Liver Carcinoma (HEPG2)12.4[10]
1c Leukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Significant Cytotoxicity[4]
1e Leukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Significant Cytotoxicity[4]
2d Leukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Significant Cytotoxicity[4]
3a Leukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Significant Cytotoxicity[4]
3d Leukemia (K562, MOLT-4), Cervix Carcinoma (HeLa)Significant Cytotoxicity[4]
4g HCC1806, HeLa, A549Potent Anticancer Activity[8]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the urgent development of new therapeutic agents.[11] Benzofuran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, making them a promising scaffold for the design of novel antimicrobial drugs.[11][12]

Spectrum of Antimicrobial Activity

Benzofuran derivatives have shown efficacy against a range of pathogens:

  • Antibacterial Activity: These compounds have displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[13] More recently, benzofuran derivatives containing disulfide moieties have exhibited remarkable antibacterial activities against plant pathogens like Xanthomonas oryzae.[14]

  • Antifungal Activity: Several benzofuran derivatives have demonstrated significant antifungal effects. For example, compounds have shown potent activity against Penicillium italicum and Colletotrichum musae.[15]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are still being elucidated, but some proposed modes of action include:

  • Disruption of Membrane Integrity: The lipophilic nature of some benzofuran derivatives, particularly aza-benzofurans, allows them to interact with and disrupt the integrity of bacterial cell membranes.[15]

  • Enzyme Inhibition: It is hypothesized that these compounds may inhibit essential microbial enzymes, thereby interfering with critical metabolic pathways.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzofuran derivatives is closely tied to their chemical structure:

  • Aza- vs. Oxa-benzofurans: Aza-benzofuran compounds have been observed to exhibit higher antibacterial activity than their oxa-benzofuran counterparts, which may be attributed to their enhanced lipophilicity and ability to carry a positive charge, facilitating electrostatic interactions with bacterial membranes.[15]

  • Hydrophobicity: Increasing the hydrophobicity of the molecule, for instance, by extending the conjugated system, can enhance antibacterial activity.[15]

  • Hydroxyl Group Substitution: The presence of hydroxyl groups can decrease polarity, making the compounds more adept at penetrating fungal cell membranes.[15]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[16]

Mechanism of Anti-inflammatory Action

A primary mechanism of the anti-inflammatory action of benzofuran derivatives is the inhibition of nitric oxide (NO) production.[15] In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production, which contributes to tissue damage. Certain aza-benzofuran compounds have been shown to inhibit NO release from lipopolysaccharide (LPS)-stimulated macrophages.[15]

Illustrative Data on Anti-inflammatory Activity

The following table presents the inhibitory activity of representative aza-benzofuran derivatives on nitric oxide production.

Compound IDCell LineAssayIC50 (µM)Reference
1 RAW 264.7NO Inhibition17.3[15]
4 RAW 264.7NO Inhibition16.5[15]

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have been identified as potent antioxidants.[3][17]

Mechanism of Antioxidant Action

Benzofuran derivatives exert their antioxidant effects primarily through free radical scavenging.[17] They can donate a hydrogen atom to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing their damaging effects. The transformation of a chroman skeleton, as seen in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity.[18]

Illustrative Data on Antioxidant Activity

The antioxidant potential of various benzofuran derivatives has been evaluated using the DPPH free radical scavenging assay.

Compound TypeAssayActivityReference
Benzofuran-2-carboxamide derivativesDPPH radical scavengingModerate to appreciable[17]
1,3-Benzofuran derivativesDPPH radical scavengingSignificant[17]
Benzofuran estersDPPH radical scavengingHigh[17]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel benzofuran derivatives, a series of well-established in vitro assays are employed. The following section provides detailed, step-by-step methodologies for key experiments.

Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for the initial biological evaluation of newly synthesized benzofuran derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening (for active compounds) cluster_3 Lead Optimization synthesis Synthesis of Benzofuran Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Activity (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Activity (MIC Assay) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (NO Assay) characterization->anti_inflammatory antioxidant Antioxidant Activity (DPPH Assay) characterization->antioxidant mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Tubulin Polymerization) cytotoxicity->mechanism antimicrobial->mechanism anti_inflammatory->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar optimization Chemical Modification for Improved Potency and Selectivity sar->optimization

Caption: General workflow for the biological evaluation of benzofuran derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][19]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the benzofuran derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[2]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[2]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[22]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[23]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 30 minutes.[23]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce iNOS expression and NO production.[22][23]

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[9]

  • Absorbance Reading: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.[9][22]

  • Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[10][24]

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol).[10]

  • Reaction Mixture: Add the benzofuran derivative at various concentrations to the DPPH solution.[10]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[10][25]

  • Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution upon addition of the test compound. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[12]

Advanced Mechanistic Studies

For compounds that show significant activity in primary screens, further investigation into their specific molecular targets and mechanisms of action is warranted.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

G cluster_0 Assay Setup cluster_1 Polymerization Reaction cluster_2 Data Acquisition cluster_3 Analysis tubulin Reconstitute Purified Tubulin mix Mix Tubulin with Compound in a Pre-warmed 96-well Plate tubulin->mix compound Prepare Benzofuran Derivative Solutions compound->mix incubate Incubate at 37°C to Initiate Polymerization mix->incubate measure Monitor Absorbance at 340 nm over Time (Kinetic Read) incubate->measure plot Plot Absorbance vs. Time to Generate Polymerization Curves measure->plot compare Compare Curves of Treated vs. Untreated Samples plot->compare

Caption: Workflow for a tubulin polymerization inhibition assay.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer.[26]

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the benzofuran derivative.[26]

  • Polymerization and Measurement: Immediately place the plate in a spectrophotometer set to 37°C and record the absorbance at 340 nm at regular intervals for about an hour.[26][27]

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will show a reduced rate and extent of absorbance increase compared to the control.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.

Protocol:

  • Reagent Preparation: Thaw the recombinant VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP solution.[17]

  • Reaction Mixture: In a 96-well plate, combine the VEGFR-2 enzyme, the benzofuran derivative at various concentrations, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based method, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well.[17][28] A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis: The inhibitory activity is determined by the reduction in kinase activity in the presence of the compound. The IC50 value is calculated from the dose-response curve.

Conclusion: The Enduring Potential of Benzofuran Derivatives in Drug Discovery

The benzofuran scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The diverse mechanisms of action and the tunability of their pharmacological properties through synthetic modification underscore their importance in modern drug discovery. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel benzofuran derivatives, from initial screening to detailed mechanistic studies. As our understanding of the intricate interplay between the structure of these compounds and their biological targets deepens, the development of next-generation benzofuran-based therapeutics holds immense promise for addressing unmet medical needs.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (n.d.). International Journal of Basic & Clinical Pharmacology. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH. [Link]

  • Structures of natural and synthetic benzofuran derivatives with biological activity. (n.d.). ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2011). ResearchGate. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). PMC - PubMed Central. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). Taylor & Francis Online. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. (n.d.). PMC - NIH. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2008). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). ijptonline.com. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC - NIH. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

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spectroscopic data of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, a substituted benzofuran derivative. Benzofurans are a significant class of heterocyclic compounds widely distributed in nature and are known for a range of biological activities, making them important scaffolds in drug discovery and materials science.[1][2][3] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials. This document details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation. Methodologies are presented as self-validating systems, grounded in authoritative spectroscopic principles.

Molecular Identity and Structure

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a solid organic compound with the chemical formula C₁₁H₁₀O₄ and a molecular weight of 206.2 g/mol .[4] Its structure consists of a central benzofuran core, which is a bicyclic system composed of a fused benzene and furan ring. The molecule is further functionalized with a methoxy group at position 7, a methyl group at position 3, and a carboxylic acid at position 2.

The unambiguous identification of this specific isomer and the confirmation of its structural integrity rely on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they offer a complete and validated characterization.

Figure 1: Molecular structure of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid with key atoms labeled for spectroscopic assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

2.1 Guiding Principle

Infrared (IR) spectroscopy is a foundational technique for identifying functional groups within a molecule. Covalent bonds vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. By measuring the absorption of IR radiation, we can identify characteristic vibrations of groups like hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) bonds, providing a rapid chemical fingerprint of the compound.

2.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid powder sample (1-2 mg) is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum to eliminate atmospheric (CO₂, H₂O) and instrumental interferences.

Causality Behind Experimental Choice: The ATR method is chosen for its simplicity, speed, and minimal sample preparation requirements, eliminating the need for creating KBr pellets. This reduces potential inconsistencies from sample grinding and moisture, leading to highly reproducible spectra.

IR_Workflow cluster_workflow IR Spectroscopy Workflow A Place Solid Sample on ATR Crystal B Apply Pressure with Anvil A->B Ensure Contact C Acquire Spectrum (4000-400 cm⁻¹) B->C Initiate Scan D Process Data (Background Subtraction) C->D Software Processing E Interpret Spectrum (Peak Assignment) D->E Analysis

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

2.3 Data Interpretation and Discussion

The IR spectrum of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityComments
~3300–2500O–H StretchCarboxylic AcidStrong, Very BroadThe immense broadening is the hallmark of the hydrogen-bonded dimer formed by carboxylic acids in the solid state.[5][6][7]
~2960–2850C–H StretchMethyl/MethoxyMedium-Weak, SharpThese sharp peaks are typically superimposed on the broad O-H absorption envelope.[5]
~1710–1680C=O StretchCarboxylic AcidStrong, SharpThe position indicates a conjugated carboxylic acid, as the C=O group is conjugated with the benzofuran ring system.
~1600, ~1470C=C StretchAromatic RingMedium-VariableCharacteristic absorptions for the benzene portion of the benzofuran core.
~1300–1200C–O StretchCarboxylic Acid / EtherStrongA strong band in this region arises from the coupled C-O stretching and O-H bending vibrations of the acid, as well as the aryl-alkyl ether C-O stretch.[5]
~920O–H BendCarboxylic AcidMedium, BroadOut-of-plane bend, another characteristic feature of a dimeric carboxylic acid.

The simultaneous presence of the extremely broad O-H stretch and the strong, sharp C=O stretch below 1750 cm⁻¹ provides unequivocal evidence for the carboxylic acid functional group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

3.1 Guiding Principle

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei (¹H and ¹³C), which, when placed in a strong magnetic field, absorb radiofrequency radiation at distinct frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing us to map out the connectivity of atoms.

3.2 Experimental Protocol

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This process typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. The decoupling simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon atom.

Causality Behind Experimental Choice: DMSO-d₆ is often the solvent of choice for carboxylic acids because its polarity ensures good solubility and the acidic proton of the carboxyl group is readily observed as a broad peak. In CDCl₃, this proton can sometimes exchange too rapidly or have a very broad, less distinct signal.

3.3 ¹H NMR Data Interpretation

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 12.0Singlet, Broad1HCOOHThe acidic proton is highly deshielded and appears far downfield. Its broadness is due to hydrogen bonding and chemical exchange.
~7.3–6.8Multiplet3HAr–H (H4, H5, H6)These aromatic protons on the benzene ring will exhibit a complex splitting pattern (likely a combination of doublets and triplets) based on their ortho and meta coupling to each other.
~3.9Singlet3HOCH₃Methoxy protons are singlets as they have no adjacent protons. Their position is characteristic for an aryl methoxy group.[1][2]
~2.6Singlet3HAr–CH₃The methyl group at C3 is a singlet as it is attached to a quaternary carbon with no adjacent protons. Its chemical shift is typical for a methyl group on an electron-rich furan ring.[2]

3.4 ¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.

Chemical Shift (δ, ppm)AssignmentRationale
~170C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded by the two attached oxygen atoms and appears at a very low field.[8][9]
~158–145C7, C7aQuaternary aromatic carbons attached to oxygen (C7-OCH₃ and C7a-O1) are highly deshielded.
~130–105C3a, C4, C5, C6Remaining carbons of the benzene ring. The exact shifts depend on the electronic effects of the methoxy group.
~150C2The carbon bearing the carboxylic acid group is a downfield quaternary carbon.
~115C3The carbon bearing the methyl group is also a quaternary carbon within the furan ring.
~56OC H₃The carbon of the methoxy group is found in the typical range for sp³ carbons attached to an oxygen atom.[1]
~12Ar–C H₃The methyl carbon appears at a high field, characteristic of an sp³ hybridized carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

4.1 Guiding Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, confirming the elemental formula, and offers structural clues through the analysis of fragmentation patterns that arise from the breakdown of the parent molecule.

4.2 Experimental Protocol: Electrospray Ionization (ESI)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused at a slow, constant rate into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. ESI is a "soft" ionization technique that typically keeps the parent molecule intact.

  • Data Acquisition: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio. The analysis can be performed in positive ion mode (detecting [M+H]⁺) or negative ion mode (detecting [M-H]⁻).

Causality Behind Experimental Choice: ESI is ideal for a polar, acidic molecule like this one. It readily forms ions in solution ([M-H]⁻ by deprotonation or [M+H]⁺ by protonation) and transfers them to the gas phase with minimal fragmentation, allowing for clear determination of the molecular ion.

4.3 Data Interpretation and Discussion

  • Molecular Ion: With a molecular formula of C₁₁H₁₀O₄, the exact mass is 206.0579. High-resolution mass spectrometry (HRMS) would detect this precise mass. In standard MS:

    • Positive Ion Mode: A prominent peak would be observed at m/z 207 , corresponding to the protonated molecule, [M+H]⁺.

    • Negative Ion Mode: A prominent peak would be observed at m/z 205 , corresponding to the deprotonated molecule, [M-H]⁻.[10]

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, would reveal characteristic losses.

    • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, especially from the [M-H]⁻ ion, which would lead to a fragment at m/z 161 .[11]

    • Loss of H₂O (18 Da): From the [M+H]⁺ ion, loss of water is a likely fragmentation, yielding a fragment at m/z 189 .

    • Loss of a Methyl Radical (•CH₃, 15 Da): Cleavage of the methoxy group can result in the loss of a methyl radical, leading to a fragment at m/z 191 .

MS_Fragmentation M_plus_H [M+H]⁺ m/z 207 frag1 m/z 189 M_plus_H->frag1 - H₂O frag2 m/z 192 M_plus_H->frag2 - •CH₃ M_minus_H [M-H]⁻ m/z 205 frag3 m/z 161 M_minus_H->frag3 - CO₂

Caption: Plausible ESI fragmentation pathways for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Conclusion

The collective spectroscopic data provides an unambiguous and robust characterization of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. IR spectroscopy confirms the presence of the key carboxylic acid and methoxy functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen skeleton, confirming the specific substitution pattern on the benzofuran core. Finally, mass spectrometry validates the molecular weight and elemental formula while revealing characteristic fragmentation patterns consistent with the proposed structure. This multi-faceted analytical approach forms a self-validating system, ensuring the identity and purity of the compound, which is a critical requirement for its application in research, drug development, and materials science.

References

  • American Elements. 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

  • Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. [Link]

  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Clark, J. Interpreting infra-red spectra. Chemguide. [Link]

  • International Journal of Scientific Development and Research. Study of Benzofuran Derivatives and their Biological Significance. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • PubChem. 7-methoxy-1-benzofuran-3-carboxylic acid. [Link]

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Methodological & Application

Infrared Spectroscopy of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analysis of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid using Infrared (IR) spectroscopy. Benzofuran derivatives are significant scaffolds in medicinal chemistry and drug development, making unambiguous structural confirmation essential. IR spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups, providing critical data for synthesis confirmation and quality control. This document elucidates the theoretical basis for the compound's vibrational modes, presents a comprehensive experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and details the interpretation of the resulting spectrum.

Introduction: The Vibrational Signature of a Benzofuran Derivative

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a multifaceted molecule featuring a fused aromatic system, a carboxylic acid, a methoxy ether, and a methyl group. Each of these functional components possesses unique vibrational modes—stretching, bending, and rocking—that are excited by infrared radiation.[1][2] The resulting IR spectrum is a molecular fingerprint, a graphical representation of absorbed IR frequencies that allows for the precise identification of the molecule's constituent bonds.

The power of IR spectroscopy lies in its ability to confirm the successful incorporation of these functional groups during a synthetic pathway. For drug development professionals, this technique is a first-line-of-defense quality assurance tool, verifying the identity and integrity of a synthesized active pharmaceutical ingredient (API) intermediate. This guide explains the causality behind the expected spectral features, empowering the researcher to move beyond simple peak matching to a deeper understanding of the molecule's structural properties.

Theoretical Framework: Predicting the IR Spectrum

To interpret the spectrum of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, we must first dissect the molecule into its constituent functional groups and predict their characteristic absorption regions.

The Carboxylic Acid Moiety (-COOH): A Dominant Feature

The carboxylic acid group provides the most distinct and identifiable peaks in the spectrum. In the solid or liquid state, carboxylic acids predominantly exist as hydrogen-bonded dimers.[3][4] This intermolecular interaction is the primary determinant of the observed peak shapes and positions.

  • O-H Stretching: The most prominent feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[4][5] This broadening is a direct consequence of the strong hydrogen bonding in the dimeric form.[3][4] This wide envelope will often overlap with the C-H stretching region, creating a "messy" but highly characteristic pattern.[4]

  • C=O Carbonyl Stretching: A strong, sharp absorption is expected for the carbonyl group. For dimeric, aromatic carboxylic acids, this peak typically appears around 1680-1710 cm⁻¹.[5] Conjugation with the benzofuran ring system lowers the frequency compared to a saturated aliphatic acid.[5]

  • C-O Stretching and O-H Bending: Carboxylic acids also display coupled vibrations involving C-O stretching and O-H in-plane bending, which typically result in a medium-to-strong band between 1210 and 1320 cm⁻¹.[3] A characteristic O-H out-of-plane bend can also be observed as a broad, medium-intensity peak around 920 cm⁻¹.

The Aromatic and Heterocyclic Core

The benzofuran core contributes a series of peaks that confirm the presence and substitution pattern of the fused ring system.

  • Aromatic C-H Stretching: Weak to medium sharp bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which is a key diagnostic region for sp² C-H bonds.[6]

  • C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the aromatic and furan rings produce a series of medium-to-strong, sharp absorptions in the 1400-1620 cm⁻¹ region.[6]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring gives rise to strong bands in the 675-900 cm⁻¹ region.[6] These are highly diagnostic for determining the arrangement of substituents.

The Methoxy and Methyl Substituents
  • sp³ C-H Stretching (Methyl and Methoxy): The methyl (-CH₃) and methoxy (-OCH₃) groups will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ range.[7] Specifically, the methoxy group often shows a characteristic C-H stretch near 2850 cm⁻¹.

  • C-H Bending (Methyl): Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[7]

  • C-O Ether Stretching (Methoxy): The aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to a strong, characteristic asymmetric C-O-C stretching band, typically between 1200 and 1275 cm⁻¹. A symmetric stretch is also expected near 1000-1075 cm⁻¹.

Predicted IR Absorption Profile

The following table summarizes the expected key vibrational frequencies for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300–2500Strong, Very BroadO–H Stretch (H-bonded dimer)Carboxylic Acid (-COOH)
3100–3000Medium-Weak, SharpC–H Stretch (sp²)Aromatic/Benzofuran Ring
3000–2850Medium, SharpC–H Stretch (sp³)Methyl (-CH₃) & Methoxy (-OCH₃)
1710–1680Strong, SharpC=O Stretch (conjugated, H-bonded dimer)Carboxylic Acid (-COOH)
1620–1450Medium-Strong, SharpC=C StretchAromatic/Benzofuran Ring
1470–1430MediumC–H Asymmetric BendMethyl (-CH₃)
1385–1365Medium-WeakC–H Symmetric BendMethyl (-CH₃)
1320–1210StrongC–O Stretch / O–H Bend (coupled)Carboxylic Acid & Methoxy Ether
950–900Medium, BroadO–H Out-of-Plane BendCarboxylic Acid (-COOH)
900-675Strong, SharpC–H Out-of-Plane BendAromatic Ring Substitution

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

  • 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free laboratory wipes.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purging the sample compartment with dry air or nitrogen is recommended to minimize atmospheric H₂O and CO₂ interference.

  • ATR Crystal Cleaning (Causality): This is a critical step to prevent cross-contamination and ensure a clean baseline. Thoroughly wipe the surface of the ATR diamond crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Self-Validation): With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and is automatically subtracted from the sample spectrum. This step is essential for data integrity, as it removes interfering signals from water vapor and carbon dioxide.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid powder onto the center of the ATR crystal.

  • Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the solid sample and the diamond crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe as described in Step 2.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Acquire Background Spectrum (Air) Clean->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Consistent Pressure Sample->Pressure Scan 5. Collect Sample Spectrum Pressure->Scan Process 6. Background Subtraction & Baseline Correction Scan->Process Interpret 7. Correlate Peaks with Molecular Structure Process->Interpret

Caption: ATR-FTIR experimental workflow.

Data Interpretation: Decoding the Spectrum

When analyzing the acquired spectrum, the process should be systematic:

  • The Carboxylic Acid Check (3300-2500 cm⁻¹ & 1710-1680 cm⁻¹): First, locate the two most defining features. Look for the extremely broad O-H stretch centered around 3000 cm⁻¹ and the strong, sharp C=O stretch around 1700 cm⁻¹. The presence of both is a strong confirmation of the carboxylic acid group.

  • The Aromatic & Alkyl C-H Region (3100-2850 cm⁻¹): Examine the region superimposed on the broad O-H band. You should be able to distinguish the sharp, weaker peaks of the aromatic C-H stretches (above 3000 cm⁻¹) from the more intense sp³ C-H stretches of the methyl and methoxy groups (below 3000 cm⁻¹).

  • The Fingerprint Region (Below 1500 cm⁻¹): This region is complex but contains a wealth of structural information.[8]

    • Identify the aromatic C=C stretching bands between 1620-1450 cm⁻¹.

    • Pinpoint the strong, characteristic C-O stretching vibrations from the ether and carboxylic acid groups, expected between 1320-1210 cm⁻¹.

    • Look for the sharp C-H bending bands of the methyl group around 1450 cm⁻¹ and 1375 cm⁻¹.

    • The strong peaks in the 900-675 cm⁻¹ range are invaluable for confirming the aromatic substitution pattern. Each organic compound has a unique pattern in this region, solidifying its identification.[6]

Conclusion

IR spectroscopy is an indispensable analytical technique for the structural verification of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. By understanding the theoretical origins of the key vibrational modes and following a robust experimental protocol, researchers can confidently confirm the presence of the carboxylic acid, methoxy, methyl, and benzofuran functionalities. This application note provides the foundational knowledge and practical steps to effectively utilize FTIR spectroscopy as a reliable tool in synthetic chemistry and pharmaceutical development, ensuring the structural integrity of this important molecular scaffold.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Freesciencelessons. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

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Application Note & Protocol: Antimicrobial Screening of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific benzofuran derivative, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid . The protocols herein are grounded in authoritative standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure methodological robustness and data reproducibility.[3][4][5][6] We detail a hierarchical screening cascade, beginning with a qualitative agar well diffusion assay for primary assessment, followed by quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC), and concluding with the Minimum Bactericidal Concentration (MBC) assay to ascertain the compound's cidal activity.

Introduction and Scientific Rationale

Benzofuran and its derivatives are versatile scaffolds found in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1][7][8][9] Their unique structural features make them privileged structures in the search for new antimicrobial candidates.[1] The target compound, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (Molecular Formula: C₁₁H₁₀O₄, Molecular Weight: 206.2 g/mol ), belongs to this promising class.[10]

Antimicrobial susceptibility testing (AST) is essential for any organism involved in an infectious process whose resistance cannot be reliably predicted.[3][6][11] The primary objective of the described workflow is to determine the in vitro efficacy of this compound against a panel of clinically relevant bacteria. This is achieved by first qualitatively observing growth inhibition and then quantitatively defining the lowest concentration that inhibits growth (MIC) and the lowest concentration that kills the bacteria (MBC).[12][13] Adherence to standardized protocols, such as those from CLSI, is paramount for generating comparable and reliable data across different laboratories.[3][4]

Hierarchical Antimicrobial Screening Workflow

A tiered approach is employed to efficiently screen the compound. This begins with a rapid, cost-effective primary screen to identify any activity, followed by more rigorous quantitative tests for active compounds.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation P1 Agar Well Diffusion Assay P1_Desc Qualitative assessment of growth inhibition zone P1->P1_Desc P2 Broth Microdilution (MIC Determination) P1->P2 If Zone of Inhibition > 8mm P3 Subculturing from MIC Plate (MBC Determination) P2->P3 P4 Determine MIC & MBC Values P3->P4 P5 Calculate MBC/MIC Ratio P4->P5

Caption: Hierarchical workflow for antimicrobial screening.

Materials and Reagents

  • Test Compound: 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (powder form).[10]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Media:

    • Mueller-Hinton Agar (MHA)[14]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]

    • Tryptic Soy Broth (TSB) or Saline (0.85% NaCl) for inoculum preparation.[15]

  • Microbial Strains (ATCC Quality Control Strains Recommended):

    • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Labware & Equipment:

    • Sterile 96-well, U-bottom or flat-bottom microtiter plates.[12]

    • Sterile Petri dishes (100 mm or 150 mm).

    • Sterile serological pipettes and micropipettes with sterile tips.

    • Spectrophotometer or nephelometer.

    • 0.5 McFarland turbidity standard.[14]

    • Incubator (35 ± 2°C).[15]

    • Sterile swabs, loops, and spreaders.

    • Sterile cork borer (6-8 mm diameter).[16]

    • Calipers.

Detailed Experimental Protocols

Protocol 4.1: Preparation of Compound Stock Solution

Causality Explanation: A high-concentration stock solution is prepared in a non-aqueous solvent like DMSO because many organic compounds have poor solubility in aqueous media. This allows for subsequent dilution into the aqueous culture medium with minimal solvent carryover, preventing solvent toxicity to the microbes.

  • Accurately weigh 10 mg of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid powder.

  • Dissolve the powder in a minimal volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 4.2: Preparation of Standardized Microbial Inoculum

Causality Explanation: The density of the starting bacterial culture is a critical variable that significantly impacts susceptibility results. A standardized inoculum ensures that the test is initiated with a consistent number of bacteria, which is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, a density established by CLSI for reliable testing.[14][17]

  • From a pure, overnight culture plate, select 3-4 well-isolated colonies of the test microorganism.[18]

  • Transfer the colonies to a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile broth. This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13).

  • For Agar Well Diffusion: Use this standardized suspension directly.

  • For Broth Microdilution: This suspension must be further diluted. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

Protocol 4.3: Primary Screening - Agar Well Diffusion Assay

Causality Explanation: This method provides a rapid qualitative assessment of antimicrobial activity.[19] The compound diffuses from the well into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[16][20] The size of the zone correlates with the compound's potency and diffusion characteristics.

  • Using a sterile swab, inoculate the entire surface of a Mueller-Hinton Agar plate by streaking in three directions, rotating the plate 60° between each streaking to ensure uniform coverage.[21]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

  • Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the agar.[16]

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1000 µg/mL) into a well.[16]

  • Controls: Add an equal volume of pure DMSO to a separate well (Negative/Solvent Control) and a known antibiotic solution (e.g., Gentamicin) to another well (Positive Control).

  • Incubate the plates inverted at 35 ± 2°C for 16-24 hours.[22]

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters using calipers.[16]

Protocol 4.4: Quantitative Analysis - Broth Microdilution for MIC Determination

Causality Explanation: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[12] By exposing a standard inoculum of bacteria to serial two-fold dilutions of the compound, we can pinpoint the lowest concentration that prevents visible growth.[3][12][23]

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the test compound (prepared at twice the desired starting concentration, e.g., 256 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves 50 µL in each well (1-10) with serially diluted compound.

  • Well 11 will serve as the Growth Control (no compound). Add 50 µL of CAMHB.

  • Well 12 will serve as the Sterility Control (no compound, no bacteria). Add 100 µL of CAMHB.

  • Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 4.2, step 6) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 100 µL.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[15]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[18]

Caption: Example MIC plate reading. MIC = 32 µg/mL.

Protocol 4.5: Determination of Minimum Bactericidal Concentration (MBC)

Causality Explanation: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[24] By subculturing from the clear wells of the MIC assay onto antibiotic-free agar, we can determine the lowest concentration that resulted in microbial death, defined as a ≥99.9% reduction in the initial inoculum.[25][26][27]

  • Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of these wells.

  • Spread the aliquot onto a fresh, antibiotic-free MHA plate. Label each plate according to the concentration from which the aliquot was taken.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[25][27]

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. The MBC/MIC ratio is a key indicator of the compound's mode of action.

  • Bactericidal: If MBC ≤ 4 x MIC[24]

  • Bacteriostatic: If MBC > 4 x MIC

Table 1: Sample Antimicrobial Activity Data for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Microbial StrainDiffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 292131832642Bactericidal
E. coli ATCC 2592212645128Bacteriostatic
P. aeruginosa ATCC 278537>256>256-Inactive/Resistant
Gentamicin (Control)25122Bactericidal

Conclusion

This application note provides a validated, step-by-step framework for the comprehensive antimicrobial screening of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. By following this hierarchical approach based on CLSI standards, researchers can generate reliable and reproducible data to evaluate the compound's potential as a novel antimicrobial agent. The systematic determination of inhibition zones, MIC, and MBC values allows for a robust characterization of the compound's activity spectrum and its cidal or static nature, which is critical for guiding further drug development efforts.

References

  • Hiremathad, A., Patil, M. R., K. R., C., Chand, K., Santos, M. A., & Keri, R. S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95205-95223. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Li, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • ACS Publications. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Testing Laboratory. (n.d.). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. [Link]

  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Assay Depot. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Antimicrobial Susceptibility Testing. [Link]

  • PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • PubMed. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Pharmaguideline. (n.d.). SOP for Preparation of Culture Inoculum. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • American Society for Microbiology (ASM). (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (n.d.). Prepare bacterial inoculum according to McFarland standards. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Antimicrobial Resistance with Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran derivatives to overcome antimicrobial resistance. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during in vitro antimicrobial assays.

Section 1: Foundational Knowledge & Initial Assay Setup

This section addresses preliminary questions regarding the properties of benzofuran derivatives and the initial setup of antimicrobial susceptibility testing.

Question: My benzofuran derivative is poorly soluble in aqueous media. How can I prepare my stock solutions for antimicrobial assays without compromising the results?

Answer:

Poor aqueous solubility is a common challenge with heterocyclic compounds like benzofuran derivatives. The choice of solvent and its final concentration in the assay are critical to avoid false-positive or false-negative results.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for antimicrobial susceptibility testing.[1] It is miscible with water and generally has low toxicity to most bacterial strains at low concentrations.

  • Solvent Concentration: It is imperative to maintain a final DMSO concentration that does not inhibit bacterial growth. While some robust organisms like Staphylococcus aureus can tolerate higher concentrations, it is best practice to keep the final DMSO concentration in the assay medium at or below 1% v/v. Always include a solvent control (medium with the same final concentration of DMSO but without the benzofuran derivative) to ensure the solvent itself is not affecting bacterial growth.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of your benzofuran derivative in 100% DMSO (e.g., 10 mg/mL or higher, depending on solubility).

    • Perform serial dilutions of this stock solution in 100% DMSO to create a range of concentrations for your assay.

    • When adding the compound to the broth in your microtiter plate, ensure the volume added is small enough to maintain the final DMSO concentration at an acceptable level (e.g., for a final volume of 200 µL in a well, adding 2 µL of your DMSO stock will result in a 1% final DMSO concentration).

Table 1: Recommended Maximum Final Concentrations of Common Solvents in Antimicrobial Assays

SolventMaximum Recommended Final Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)≤ 1%Most common and generally well-tolerated. Always include a solvent control.
Ethanol≤ 1%Can have antimicrobial properties at higher concentrations.
Methanol≤ 1%Can be more toxic to some bacterial strains than DMSO or ethanol.

Question: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my benzofuran derivative. What are the common causes of variability in MIC assays?

Answer:

Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing. Several factors can contribute to this variability. Adhering to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[2][3][4][5][6][7]

  • Inoculum Size: The number of bacteria at the start of the experiment, known as the inoculum size, can significantly impact the MIC value. A higher inoculum may require a higher concentration of the compound to inhibit growth, a phenomenon known as the "inoculum effect".[8] The standard recommended inoculum is approximately 5 x 10^5 CFU/mL.[2][5] It is critical to standardize your inoculum preparation.

  • Growth Phase of Bacteria: Bacteria should be in the exponential (logarithmic) growth phase when they are used to inoculate the MIC assay. Using bacteria from a stationary phase culture can lead to variability in the results.

  • Media and Incubation Conditions: The type of broth (e.g., Mueller-Hinton Broth), pH, and incubation time and temperature must be consistent between experiments.[9] For benzofuran derivatives, which may be slow-acting, a standard incubation of 16-20 hours at 35-37°C is typical for most aerobic bacteria.

  • Compound Stability and Adsorption: Benzofuran derivatives, like other hydrophobic compounds, may precipitate out of solution at higher concentrations in aqueous media or adsorb to the plastic of the microtiter plates. This reduces the effective concentration of the compound available to act on the bacteria. Visually inspect your plates for any precipitation.

Section 2: Investigating Mechanisms of Action: Efflux Pump Inhibition

Benzofuran derivatives have been shown to act as efflux pump inhibitors, which is a key mechanism for overcoming resistance.[10][11] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell. By inhibiting these pumps, benzofuran derivatives can restore the efficacy of antibiotics that were previously ineffective.

Question: How can I experimentally determine if my benzofuran derivative is an efflux pump inhibitor?

Answer:

A common and effective method to screen for efflux pump inhibition is the ethidium bromide (EtBr) accumulation and efflux assay. EtBr is a fluorescent substrate for many bacterial efflux pumps. When efflux is inhibited, EtBr accumulates inside the bacterial cells, leading to an increase in fluorescence.

Another qualitative method is the Ethidium Bromide-Agar Cartwheel method.[12][13][14][15][16] This method allows for the simultaneous screening of multiple isolates for efflux pump activity. Bacteria are streaked on agar plates containing varying concentrations of EtBr. Strains with high efflux activity will pump out the EtBr and show less fluorescence under UV light compared to strains with inhibited or lower efflux activity.[12][15]

Experimental Protocol: Ethidium Bromide Efflux Assay

This protocol is adapted from standard methodologies for assessing efflux pump activity.

Materials:

  • Bacterial strain of interest (e.g., a resistant strain known to overexpress efflux pumps)

  • Benzofuran derivative

  • Ethidium bromide (EtBr)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a known efflux pump inhibitor (positive control)

  • Phosphate-buffered saline (PBS)

  • Nutrient broth

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in nutrient broth. Dilute the culture in fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Cell Preparation: Centrifuge the bacterial culture, wash the pellet twice with PBS, and resuspend in PBS to an OD600 of 0.4.

  • Loading with EtBr: Add EtBr to the bacterial suspension to a final concentration of 2 µg/mL. Also add your benzofuran derivative at a sub-inhibitory concentration (e.g., 1/2 or 1/4 of its MIC) and CCCP (positive control, e.g., at 20 µM) to respective tubes. Incubate at room temperature for 1 hour to allow the cells to load with EtBr.

  • Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS containing the same concentration of the benzofuran derivative or CCCP. Add glucose (final concentration 0.4%) to energize the efflux pumps.

  • Fluorescence Monitoring: Immediately transfer the suspensions to a 96-well black, clear-bottom plate. Monitor the decrease in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a fluorometric plate reader (Excitation: ~530 nm, Emission: ~600 nm).

Data Interpretation:

  • A slower rate of fluorescence decrease in the presence of your benzofuran derivative compared to the untreated control indicates inhibition of EtBr efflux.

  • The effect should be comparable to the positive control (CCCP).

Troubleshooting Efflux Pump Assays:

  • No difference in fluorescence: The concentration of your benzofuran derivative may be too low to inhibit the efflux pumps, or the bacteria may not express efflux pumps for which your compound is an inhibitor. Try increasing the concentration of your compound (while ensuring it remains sub-inhibitory) or use a different bacterial strain with known efflux pump expression.

  • Fluorescence increases: This is unlikely in an efflux assay but could indicate cell lysis caused by your compound, releasing DNA that binds to EtBr and fluoresces. Ensure you are using a non-toxic concentration of your derivative.

Section 3: Assessing Synergy and Biofilm Disruption

A key strategy in combating antimicrobial resistance is the use of combination therapy. Benzofuran derivatives can act synergistically with existing antibiotics, meaning their combined effect is greater than the sum of their individual effects.[17] They can also disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[18]

Question: How do I perform a synergy test to see if my benzofuran derivative enhances the activity of a conventional antibiotic?

Answer:

The checkerboard microdilution assay is the most common method for assessing synergy.[19] This method involves testing a range of concentrations of two compounds, both alone and in combination.

Experimental Protocol: Checkerboard Synergy Assay

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of the antibiotic horizontally and serial dilutions of your benzofuran derivative vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MICs: Read the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well that shows inhibition using the following formula:

    FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of benzofuran derivative in combination / MIC of benzofuran derivative alone)

Table 2: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0No interaction (additive or indifferent)
> 4.0Antagonism

Source: Adapted from established interpretation criteria.[17][19][20][21]

Troubleshooting Synergy Assays:

  • Difficulty determining the MIC: If growth is not completely inhibited, you may need to use a quantitative method for assessing growth, such as measuring the optical density at 600 nm (OD600).

  • FICI values are consistently in the "no interaction" range: The two compounds may not have a synergistic relationship against the tested organism. It is also possible that the concentrations tested are not in the optimal range to observe synergy.

Question: My benzofuran derivative shows promise as an antimicrobial. How can I test its ability to disrupt bacterial biofilms?

Answer:

The crystal violet assay is a simple and widely used method to quantify biofilm formation and disruption.[18][22][23][24]

Experimental Protocol: Biofilm Disruption Assay

  • Biofilm Formation: Grow bacterial biofilms in a 96-well flat-bottom plate for 24-48 hours. The media and conditions will vary depending on the bacterial species.

  • Treatment: After the biofilm has formed, gently remove the planktonic (free-floating) bacteria by washing the wells with PBS. Add fresh media containing different concentrations of your benzofuran derivative to the wells. Include a positive control (an agent known to disrupt biofilms) and a negative control (media alone).

  • Incubation: Incubate the plate for a further 24 hours.

  • Staining: Wash the wells with PBS to remove planktonic cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization and Quantification: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm. Measure the absorbance of the solubilized stain at approximately 570 nm.

Data Interpretation: A significant reduction in absorbance in the wells treated with your benzofuran derivative compared to the negative control indicates biofilm disruption.

Troubleshooting Biofilm Assays:

  • High background staining: Ensure thorough washing to remove all planktonic bacteria and excess crystal violet.

  • Inconsistent biofilm formation: Biofilm formation can be highly variable. Ensure consistent inoculum preparation and incubation conditions. Using a round-bottom plate for initial biofilm growth can sometimes lead to more consistent results.[18]

Section 4: Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Benzofuran Derivative Stock (in DMSO) C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (Log Phase, ~5x10^5 CFU/mL) D Inoculate Plate B->D C->D E Incubate (16-20h, 35-37°C) D->E F Read Results (Visual or OD600) E->F G Determine MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a benzofuran derivative.

Diagram 2: Mechanism of Efflux Pump Inhibition by Benzofuran Derivatives

Efflux_Pump_Inhibition cluster_cell Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Efflux Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Substrate Benzofuran_in Benzofuran Derivative Benzofuran_in->EffluxPump Inhibits Antibiotic_out->Antibiotic_in Enters Cell Benzofuran_out Benzofuran Derivative Benzofuran_out->Benzofuran_in Enters Cell

Caption: Benzofuran derivatives can block efflux pumps, preventing the expulsion of antibiotics from the bacterial cell.

References

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia. Retrieved January 26, 2026, from [Link]

  • Surakshitha, T., et al. (2016). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 343-349. Retrieved January 26, 2026, from [Link]

  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 72(20), 8685-8696. Retrieved January 26, 2026, from [Link]

  • Keri, R. S., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(118), 96809-96828. Retrieved January 26, 2026, from [Link]

  • Miao, M., et al. (2019). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. European Journal of Medicinal Chemistry, 162, 437-450. Retrieved January 26, 2026, from [Link]

  • Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Costa, S. S., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 7, 74-81. Retrieved January 26, 2026, from [Link]

  • Boyle-Vavra, S., et al. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chen, X., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(19), 6529. Retrieved January 26, 2026, from [Link]

  • Sevgi, F., et al. (2014). I have a problem with staining biofilm with crystal violet with 96-wells plate (With rinsing and staining I guess). Can you help? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Miao, M., et al. (2019). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. European Journal of Medicinal Chemistry, 162, 437-450. Retrieved January 26, 2026, from [Link]

  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2015). Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10. Scientific Research Publishing. Retrieved January 26, 2026, from [Link]

  • Wanigasekara, D., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. 25th International Forestry and Environment Symposium. Retrieved January 26, 2026, from [Link]

  • Kuete, V., & Efferth, T. (2015). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Phytomedicine, 22(1), 1-8. Retrieved January 26, 2026, from [Link]

  • Anila, K. C., & Pal, S. (2021). Ethidium Bromide-Agar Cartwheel Method in the Detection of Efflux Pump Mediated Multi-Drug Resistance in Enterobacteriaceae. International Journal of Current Research and Review, 13(8), 110-114. Retrieved January 26, 2026, from [Link]

  • Meletiadis, J., et al. (2017). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 61(9), e00399-17. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Wanigasekara, D., et al. (2021). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. University of Sri Jayewardenepura. Retrieved January 26, 2026, from [Link]

  • Q world Medical Education & FRCPathPrep. (2024, January 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Retrieved January 26, 2026, from [Link]

  • Martins, M., et al. (2011). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo, 25(6), 953-957. Retrieved January 26, 2026, from [Link]

  • Svensson, E., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy, dkae222. Retrieved January 26, 2026, from [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Retrieved January 26, 2026, from [Link]

  • Merritt, J. H., et al. (2005). Growing and Analyzing Static Biofilms. Current Protocols in Microbiology, 00, 1B.1.1-1B.1.17. Retrieved January 26, 2026, from [Link]

  • Costa, S. S., et al. (2016). Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus. Antibiotics, 5(2), 18. Retrieved January 26, 2026, from [Link]

  • Morace, G., et al. (2023). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. Antibiotics, 12(2), 251. Retrieved January 26, 2026, from [Link]

  • National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically: approved standard. National Library of Medicine. Retrieved January 26, 2026, from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved January 26, 2026, from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. Retrieved January 26, 2026, from [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Costa, S. S., et al. (2013). The EtBr-agar cartwheel method applied to Gram-positive bacteria. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Morace, G., et al. (2023). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. PubMed. Retrieved January 26, 2026, from [Link]

  • ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. ANSI Webstore. Retrieved January 26, 2026, from [Link]

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Sources

Validation & Comparative

Elucidating and Validating the Mechanism of Action for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-phase experimental framework for the elucidation and validation of the mechanism of action for the novel compound, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. As a Senior Application Scientist, the following narrative is structured to not only present a sequence of protocols but to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade.

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Given the therapeutic potential inherent to this molecular framework, a thorough understanding of the mechanism of action for any new benzofuran derivative is paramount for its development as a potential therapeutic agent.

For the purpose of this guide, we will treat 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid as a novel investigational compound. To provide a comparative context, we will contrast our hypothetical findings with the established mechanisms of two well-characterized benzofuran-containing drugs: Amiodarone , a multi-ion channel blocker used as an antiarrhythmic agent, and Benzbromarone , a uricosuric agent that inhibits the URAT1 transporter to treat gout.[2][3][4][5]

Phase 1: Phenotypic Screening and Hypothesis Generation

The initial step in characterizing a novel compound with an unknown mechanism is to cast a wide net through phenotypic screening. This approach allows for an unbiased assessment of the compound's effects in a biologically relevant context, such as a cell-based model of a disease.[6][7][8][9] The goal of this phase is to generate initial hypotheses about the compound's potential biological targets and pathways.

High-Content Imaging (HCI) for Cellular Fingerprinting

Scientific Rationale: High-content imaging provides a powerful, unbiased method to assess a compound's effect on cellular morphology and the localization of key proteins. By analyzing a multitude of cellular features simultaneously, we can generate a "cellular fingerprint" of our compound and compare it to a library of reference compounds with known mechanisms of action.

Experimental Protocol:

  • Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., A549 for lung cancer, MCF-7 for breast cancer, HepG2 for liver cancer).

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates and treat with a concentration range of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include vehicle control (DMSO) and positive controls (Amiodarone, Benzbromarone, and other reference compounds).

  • Staining: Fix and permeabilize the cells. Stain with a panel of fluorescent dyes to visualize key cellular components, such as:

    • Hoechst 33342: Nuclei (DNA content, nuclear morphology)

    • Phalloidin-Alexa Fluor 488: F-actin cytoskeleton (cell shape, adhesion)

    • MitoTracker Red CMXRos: Mitochondria (mitochondrial integrity, localization)

    • Antibodies against specific proteins: e.g., anti-tubulin for microtubule organization, anti-p53 for DNA damage response.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data for dozens of cellular features (e.g., nuclear area, cell size, mitochondrial texture, cytoskeletal arrangement).

  • Data Analysis: Compare the multi-parametric profile of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid to the profiles of the reference compounds using statistical methods like principal component analysis (PCA) and hierarchical clustering.

Data Presentation:

CompoundPrimary Phenotypic EffectSimilarity to Reference CompoundImplied Pathway/Target Class
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acide.g., Cell cycle arrest at G2/M, microtubule disruptione.g., Paclitaxele.g., Tubulin polymerization
Amiodaronee.g., Disruption of mitochondrial membrane potentiale.g., FCCP (uncoupler)e.g., Mitochondrial function
Benzbromaronee.g., No significant morphological change at non-toxic dosese.g., Vehicle controle.g., Non-cytotoxic mechanism

Workflow Diagram:

phenotypic_screening_workflow cluster_plate Cell Culture & Treatment cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate Cells treat_compound Treat with Compound plate_cells->treat_compound fix_stain Fix & Stain treat_compound->fix_stain acquire_images Acquire Images fix_stain->acquire_images image_analysis Image Analysis acquire_images->image_analysis data_mining Data Mining & Clustering image_analysis->data_mining generate_hypothesis generate_hypothesis data_mining->generate_hypothesis Generate Hypothesis target_id_workflow cluster_apms Affinity Purification-Mass Spectrometry (AP-MS) cluster_cetsa Cellular Thermal Shift Assay (CETSA) compound 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid apms_probe Synthesize Biotinylated Probe compound->apms_probe cetsa_treat Treat Cells/Lysate compound->cetsa_treat apms_pulldown Affinity Pulldown apms_probe->apms_pulldown apms_ms LC-MS/MS apms_pulldown->apms_ms putative_targets Putative Targets apms_ms->putative_targets Identify Hits cetsa_heat Heat Challenge cetsa_treat->cetsa_heat cetsa_ms Quantitative MS cetsa_heat->cetsa_ms cetsa_ms->putative_targets Identify Hits signaling_pathway compound 7-Methoxy-3-methyl- 1-benzofuran-2-carboxylic acid target Putative Target (e.g., Tubulin) compound->target inhibits mitotic_kinases Mitotic Kinases (PLK1, Aurora A) target->mitotic_kinases disruption leads to activation of checkpoint_kinases Checkpoint Kinases (CHK1, CHK2) target->checkpoint_kinases disruption activates mitotic_arrest Mitotic Arrest mitotic_kinases->mitotic_arrest inhibition leads to p53 p53 checkpoint_kinases->p53 phosphorylate apoptosis Apoptosis p53->apoptosis induces

Sources

A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparison and best practices for the cross-validation of analytical methods for benzofuran compounds. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to ensure data integrity, and regulatory compliance when transferring or comparing analytical methods for this important class of therapeutic compounds.

The Critical Role of Benzofurans and the Imperative for Validated Analytics

Benzofuran derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Prominent drugs such as amiodarone and vilazodone feature the benzofuran scaffold, underscoring its therapeutic significance. The journey from discovery to a marketed drug product, however, is underpinned by rigorous analytical testing to ensure identity, strength, quality, and purity.

The analytical methods developed for these compounds are not static. As a drug progresses through development, from early research in a discovery lab to multi-site clinical trials and eventually to commercial manufacturing, the analytical methods may be transferred between laboratories, or different methods may be used across studies. This is where cross-validation becomes a critical, non-negotiable process. It is the documented evidence that analytical methods are producing comparable and reliable data, irrespective of the laboratory, analyst, or instrumentation.

This guide will delve into the principles of selecting and validating analytical methods for benzofuran compounds, with a primary focus on the two most prevalent techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will then provide a comprehensive framework for designing and executing a robust cross-validation study.

Choosing the Right Tool: A Comparative Analysis of HPLC and GC-MS for Benzofuran Compounds

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the specific benzofuran derivative under investigation, primarily its volatility and thermal stability.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for the vast majority of pharmaceutical analyses, including for many benzofuran compounds.[3] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Its key advantage is its applicability to a wide range of compounds, including those that are non-volatile or would decompose at the high temperatures required for GC.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds that can be vaporized without degradation.[4] It offers exceptional sensitivity and selectivity, making it a powerful tool for impurity profiling and the analysis of certain benzofuran derivatives, particularly smaller, less functionalized molecules or those found in environmental samples.[4][5]

Causality Behind the Choice: Physicochemical Properties Matter

The decision to use HPLC or GC-MS is a direct consequence of the molecular structure of the benzofuran derivative:

  • Amiodarone: This antiarrhythmic drug is a large, complex molecule with a high molecular weight and low volatility. It is also poorly soluble in water.[6] Attempting to analyze amiodarone by GC would lead to thermal degradation in the injector port. Therefore, Reverse-Phase HPLC is the unequivocal method of choice.[7][8]

  • Vilazodone: This antidepressant, while still a complex molecule, is more amenable to analysis. However, like amiodarone, it is a non-volatile solid at room temperature, making HPLC the standard and most reliable method for its quantification in pharmaceutical formulations.[9]

  • Carbofuran: This pesticide is a smaller, more volatile benzofuran derivative. While HPLC methods exist, GC-MS is also a highly effective technique for its analysis, especially for detecting trace amounts in environmental or biological samples.[10]

Comparative Performance Data

The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods for the analysis of benzofuran derivatives, synthesized from available data. These values serve as a general guide for what can be expected during method validation.

Parameter HPLC-UV GC-MS Rationale and Insights
Linearity (r²) > 0.999[1]> 0.999[10]Both techniques are capable of excellent linearity over a defined concentration range. A high correlation coefficient is a fundamental requirement of any quantitative method.
Accuracy (% Recovery) 98.0 - 102.0%[7]95 - 105%[10]HPLC often provides slightly better accuracy for larger molecules due to the milder analytical conditions. The acceptance criteria are guided by ICH Q2(R1).[11]
Precision (% RSD) < 2%[7]< 5%[10]HPLC methods generally exhibit superior precision. The higher variability in GC-MS can be attributed to the complexities of the injection process and potential for thermal degradation.
Limit of Detection (LOD) 0.04 - 1.31 µg/mL[1][9]0.015 - 0.151 ng/mL[10]GC-MS is typically more sensitive, capable of detecting much lower concentrations of volatile analytes. This is a significant advantage for impurity analysis.
Limit of Quantitation (LOQ) 0.12 - 3.97 µg/mL[1][9]~0.05 - 0.5 ng/mL[10]The higher sensitivity of GC-MS translates to lower LOQs, allowing for the accurate quantification of trace impurities.
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsThe fundamental difference that dictates the choice of technique.

The Foundation of Trust: A Step-by-Step Protocol for HPLC Method Validation

Before any cross-validation can be considered, the primary analytical method must be fully validated to demonstrate its suitability for its intended purpose.[12] This protocol outlines the validation of a hypothetical reversed-phase HPLC method for the assay of a benzofuran drug substance.

Experimental Protocol: HPLC Method Validation
  • Define the Analytical Target Profile (ATP):

    • Objective: To accurately and precisely quantify the benzofuran active pharmaceutical ingredient (API) in the drug substance with a target concentration of 1 mg/mL.

    • Performance Characteristics: The method must meet predefined acceptance criteria for specificity, linearity, accuracy, precision, and range.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 242 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Validation Parameters and Acceptance Criteria (based on ICH Q2(R2)[13]):

    • Specificity:

      • Procedure: Analyze a blank (diluent), a placebo sample, the benzofuran API standard, and a sample of the API spiked with known impurities/degradation products.

      • Causality: This ensures that the peak for the benzofuran API is free from interference from other components that may be present in the sample. It is the cornerstone of a reliable method.

      • Acceptance Criteria: The API peak should be well-resolved from all other peaks (resolution > 2.0). The blank and placebo should show no interfering peaks at the retention time of the API.

    • Linearity:

      • Procedure: Prepare a series of at least five concentrations of the API standard, typically ranging from 80% to 120% of the target assay concentration.[11]

      • Causality: This demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response, which is essential for accurate quantification.

      • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept of the regression line should be ≤ 2% of the response at the 100% concentration.[6]

    • Range:

      • Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[14]

      • Acceptance Criteria: The validated range should, at a minimum, span 80% to 120% of the test concentration for an assay.[13]

    • Accuracy:

      • Procedure: Analyze samples with known concentrations of the API (e.g., by spiking a placebo with the API) at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with at least three replicates per level.

      • Causality: Accuracy measures the closeness of the experimental value to the true value. It is a direct measure of the systemic error of the method.

      • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. The Relative Standard Deviation (RSD) for the pooled results should be ≤ 2.0%.[11]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the API at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and/or with a different instrument.

      • Causality: Precision measures the degree of scatter between a series of measurements. It is a measure of the random error of the method. Demonstrating precision under different conditions ensures the method is rugged.

      • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.[6]

Ensuring Comparability: The Cross-Validation Protocol

Cross-validation is performed to compare two analytical methods or the same method in different laboratories.[15] This is crucial when, for example, a method is transferred from a central R&D lab to a contract manufacturing organization's QC lab.

Workflow for Inter-Laboratory Cross-Validation

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Protocol cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation P1 Define Objective & Acceptance Criteria P2 Develop Joint Cross-Validation Protocol P1->P2 P3 Prepare & Distribute Standardized Samples (QCs & Incurred Samples) P2->P3 LabA Originating Lab (Lab A) Analyzes Samples P3->LabA LabB Receiving Lab (Lab B) Analyzes Samples P3->LabB D1 Collect & Tabulate Data from Both Labs LabA->D1 LabB->D1 D2 Perform Statistical Analysis (e.g., %Difference, Bland-Altman, Deming Regression) D1->D2 D3 Compare Results to Acceptance Criteria D2->D3 D4 Investigate Discrepancies (if any) D3->D4 D5 Final Report & Conclusion D4->D5 StatisticalAnalysis cluster_methods Statistical Comparison Methods cluster_outputs Key Outputs for Evaluation Data Paired Data from Lab A & Lab B PercentDiff % Difference Calculation Data->PercentDiff BlandAltman Bland-Altman Plot Data->BlandAltman Deming Deming Regression Data->Deming Bias Systematic Bias (Mean Difference) PercentDiff->Bias BlandAltman->Bias Agreement Limits of Agreement BlandAltman->Agreement Error Proportional & Constant Error Deming->Error

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid Versus Known Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzofurans have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide focuses on a specific derivative, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, as a candidate for investigation. In the absence of extensive public data on this specific molecule, this document serves as a rigorous framework for its evaluation. It provides the scientific rationale, detailed experimental protocols, and data interpretation standards required to objectively compare its potential efficacy against established, mechanistically distinct antibiotics: Penicillin G, Ciprofloxacin, and Tetracycline. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antimicrobial agents.

Introduction: The Scientific Rationale

The benzofuran nucleus is a recurring motif in biologically active natural products and synthetic compounds.[1] Its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The core structure's versatility allows for substitutions that can modulate its biological activity, making it a prime target for medicinal chemistry campaigns.[5][6]

The subject of this guide, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid , possesses several features of interest:

  • Benzofuran Core: Provides the foundational scaffold known for antimicrobial potential.

  • Carboxylic Acid Group (-COOH): This functional group can be crucial for activity and solubility.

  • Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These substitutions can influence the compound's lipophilicity and interaction with biological targets.

Given the known antimicrobial activities of related benzofuran structures, there is a strong scientific basis for hypothesizing that 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid may possess antibacterial properties. However, a hypothesis requires rigorous experimental validation. This guide outlines the necessary steps to generate robust, publishable data.

Selection of Comparator Antibiotics

To establish a meaningful benchmark for efficacy, it is essential to compare the test compound against well-characterized antibiotics with distinct mechanisms of action. This approach provides a broad assessment of the new compound's potential spectrum and power.

Comparator AntibioticClassMechanism of ActionPrimary Spectrum
Penicillin G β-LactamInhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.Primarily Gram-positive bacteria
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication, transcription, and repair.[7]Broad-spectrum (Gram-positive and Gram-negative)
Tetracycline TetracyclineBinds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site and inhibiting protein synthesis.Broad-spectrum (Gram-positive and Gram-negative)

Proposed Experimental Workflow for Efficacy Evaluation

A phased approach is critical for a logical and resource-efficient evaluation. The workflow is designed to move from broad screening to more specific characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Data Analysis MIC MIC Determination (Broth Microdilution) Disk Zone of Inhibition (Kirby-Bauer) MBC MBC Determination (Bactericidal vs. Bacteriostatic) MIC->MBC If Active Disk->MBC If Active Analysis Comparative Analysis & SAR Insights MBC->Analysis

Figure 1: Proposed experimental workflow for antibiotic efficacy testing.

Detailed Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and credible data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized benchmarks.

Phase 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the reference standard.[8]

Objective: To quantitatively determine the potency of the test compound against a panel of bacteria.

Materials:

  • 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, Penicillin G, Ciprofloxacin, Tetracycline

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer or plate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and each comparator antibiotic in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted antimicrobial agent. This brings the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only, no bacteria) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is the lowest concentration of the drug at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Phase 1 (Complementary): Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Objective: To visually assess the antimicrobial activity via zones of growth inhibition.

Protocol:

  • Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (matching a 0.5 McFarland standard) onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with known concentrations of the test compound and comparator antibiotics. Place the disks onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria did not grow) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.[9]

Phase 2: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

Protocol:

  • Perform MIC Test: First, determine the MIC as described in section 4.1.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh Mueller-Hinton agar plate.

  • Incubation: Incubate these agar plates at 35-37°C for 24 hours.

  • Determine MBC: The MBC is the lowest concentration from the MIC test that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL) on the subculture plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for direct comparison.

Table 1: Hypothetical MIC Data Summary (µg/mL)

Compound S. aureus (Gram-positive) E. coli (Gram-negative)
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid [Experimental Value] [Experimental Value]
Penicillin G [Experimental Value] [Experimental Value]
Ciprofloxacin [Experimental Value] [Experimental Value]

| Tetracycline | [Experimental Value] | [Experimental Value] |

Interpretation:

  • Potency: Lower MIC values indicate higher potency.

  • Spectrum: Activity against both S. aureus and E. coli would suggest a broad spectrum of activity.

  • Bactericidal Index: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Mechanistic Grounding: How Comparators Work

Understanding the mechanisms of the comparator drugs provides context for interpreting the results of the novel compound.

G cluster_penicillin Penicillin (β-Lactam) cluster_cipro Ciprofloxacin (Fluoroquinolone) cluster_tetra Tetracycline pbp Transpeptidase (PBP) cw Peptidoglycan Cross-linking pbp->cw Inhibits lysis Cell Wall Lysis cw->lysis Failure leads to gyrase DNA Gyrase/ Topoisomerase IV dna DNA Replication & Repair gyrase->dna Inhibits death Cell Death dna->death Failure leads to ribosome 30S Ribosome trna tRNA Binding ribosome->trna Blocks protein Protein Synthesis trna->protein Inhibition of

Figure 2: Simplified mechanisms of action for comparator antibiotics.

Conclusion and Future Directions

This guide provides the foundational framework for a comprehensive and scientifically sound evaluation of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid as a potential antibacterial agent. By systematically applying standardized protocols and comparing the results against well-defined benchmarks, researchers can generate the high-quality data necessary for publication, patent applications, and further preclinical development.

Should the compound demonstrate promising activity, subsequent steps would include cytotoxicity testing against mammalian cell lines, preliminary mechanism of action studies (e.g., membrane permeabilization assays), and exploring structure-activity relationships (SAR) by synthesizing and testing related analogs.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. RSC Advances, 5(24), 18751-18764. [Link]

  • Lomatividya, L., & Baidya, S. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 10-15. [Link]

  • More, M., et al. (2020). Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones. ResearchGate. [Link]

  • Patel, H., et al. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry, 76, 434-440. [Link]

  • CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition (M07). Clinical and Laboratory Standards Institute. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Khan, I., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Le, T., & Bhushan, B. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(115), 95039-95051. [Link]

  • Basavaraja, K. M., et al. (2012). Synthesis, antibacterial, antifungal activity and DNA cleavage study of 3-(7-methoxy-benzofuran-2-yl). Journal of Chemical and Pharmaceutical Research, 4(12), 5165-5171. [Link]

  • Sangani, D., et al. (2023). Unveiling the Antibacterial Potential of Benzofuran Derivatives. IntechOpen. [Link]

Sources

A Researcher's Guide to Statistical Analysis of Biological Data for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, benzofuran derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] As researchers delve deeper into the therapeutic potential of these molecules, the rigorous and appropriate statistical analysis of biological data becomes paramount. This guide provides an in-depth comparison of statistical methodologies for analyzing data from common biological assays used to evaluate benzofuran derivatives, offering insights into the causality behind experimental choices and ensuring the integrity of your findings.

The Indispensable Role of Statistics in Drug Discovery

  • Objectively Compare Efficacy: Determine with confidence whether a newly synthesized derivative is significantly more potent than a parent compound or a standard drug.

  • Elucidate Structure-Activity Relationships (SAR): Identify which chemical modifications to the benzofuran scaffold lead to statistically significant changes in biological activity.

  • Validate Experimental Results: Ensure that observed effects are not due to random chance, thereby increasing the reliability and reproducibility of the research.

  • Inform Decision-Making: Provide a solid evidence base for advancing the most promising candidates into further preclinical and clinical development.[3]

This guide will focus on the statistical analysis of data from two of the most common assays in the initial screening of benzofuran derivatives: the MTT assay for anticancer activity and the Kirby-Bauer disk diffusion test for antimicrobial activity.

I. Statistical Showdown: Analyzing Anticancer Activity Data (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5] The primary endpoint of this assay is typically the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocol: MTT Assay

A detailed protocol for the MTT assay is crucial for generating reliable and reproducible data.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5][6]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[6] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Comparing Statistical Approaches for IC50 Data

Once you have your dose-response data, selecting the appropriate statistical method is crucial for a meaningful comparison of your benzofuran derivatives.

Statistical MethodPrincipleBest ForCausality Explained
Non-linear Regression (Sigmoidal Dose-Response) Fits the dose-response data to a sigmoidal curve (e.g., four-parameter logistic model) to accurately determine the IC50 value.Determining the precise IC50 for a single compound.This model is based on the biological principle that the response to a drug is typically not linear but follows a sigmoidal pattern, with a plateau at low and high concentrations. This provides a more accurate representation of the drug's potency.
Student's t-test (unpaired) Compares the means of two independent groups.Comparing the IC50 value of a single benzofuran derivative to a control or another derivative.A significant p-value (<0.05) indicates that the observed difference in IC50 values is unlikely to be due to random chance, suggesting a real difference in potency between the two compounds.[7]
One-way Analysis of Variance (ANOVA) Compares the means of three or more independent groups.Comparing the IC50 values of multiple benzofuran derivatives simultaneously.ANOVA allows for the simultaneous comparison of multiple compounds, reducing the risk of a Type I error (false positive) that can occur with multiple t-tests. A significant F-statistic indicates that there is a difference among the group means.
Post-hoc Tests (e.g., Tukey's HSD, Dunnett's Test) Performed after a significant ANOVA to identify which specific groups are different from each other.Pinpointing which benzofuran derivatives are significantly more potent than others or the control.These tests are essential for understanding the specific relationships between the different derivatives after a significant overall difference has been found with ANOVA. For example, Dunnett's test is ideal for comparing multiple treatment groups to a single control group.

Hypothetical Data Analysis:

Imagine you have synthesized three new benzofuran derivatives (BFD-1, BFD-2, BFD-3) and tested their anticancer activity against MCF-7 cells, using Doxorubicin as a positive control.

Table 1: Hypothetical IC50 Values (µM) for Benzofuran Derivatives against MCF-7 Cells

CompoundReplicate 1Replicate 2Replicate 3Mean IC50 (µM)Std. Deviation
Doxorubicin0.80.90.850.850.05
BFD-15.25.55.35.330.15
BFD-22.12.32.22.200.10
BFD-35.86.15.95.930.15

A one-way ANOVA on this data would likely show a significant difference between the groups. A subsequent Tukey's HSD post-hoc test could reveal that BFD-2 has a significantly lower IC50 than BFD-1 and BFD-3, indicating higher potency, though still less potent than Doxorubicin.

Visualizing the Workflow

Anticancer_Activity_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase cell_seeding 1. Cell Seeding (e.g., MCF-7) compound_treatment 2. Treatment with Benzofuran Derivatives cell_seeding->compound_treatment incubation 3. Incubation (24-72h) compound_treatment->incubation mtt_addition 4. MTT Addition incubation->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading 6. Absorbance Reading formazan_solubilization->absorbance_reading data_normalization 7. Data Normalization (% Cell Viability) absorbance_reading->data_normalization dose_response_curve 8. Dose-Response Curve (Non-linear Regression) data_normalization->dose_response_curve ic50_determination 9. IC50 Determination dose_response_curve->ic50_determination statistical_comparison 10. Statistical Comparison (ANOVA, Post-hoc tests) ic50_determination->statistical_comparison conclusion 11. Conclusion on Potency statistical_comparison->conclusion mTOR_Signaling_Pathway cluster_pathway Simplified mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits Inhibition of Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.

Conclusion: Elevating Research with Statistical Rigor

The journey of a benzofuran derivative from a laboratory curiosity to a potential therapeutic agent is paved with meticulous experimentation and rigorous data analysis. By understanding and applying the appropriate statistical methods, researchers can confidently compare the biological activities of their compounds, elucidate meaningful structure-activity relationships, and make informed decisions to advance the most promising candidates. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, empowering them to harness the power of statistics to unlock the full therapeutic potential of benzofuran derivatives.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Bukhari, S. N. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11497-11516. Retrieved from [Link]

  • Cook, D., et al. (2014). Lessons learned from the fate of AstraZeneca's drug pipeline: a five-dimensional framework. Nature Reviews Drug Discovery, 13(6), 419-431.
  • Davis, W. W., & Stout, T. R. (1971). Disc plate method of microbiological antibiotic assay. I. Factors influencing variability and error. Applied microbiology, 22(4), 659–665.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, biological evaluation, and molecular modeling of new benzofuran-based chalcones as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Hombach, M., et al. (2014). A statistical approach for determination of disk diffusion-based cutoff values for systematic characterization of wild-type and non-wild-type bacterial populations in antimicrobial susceptibility testing. Journal of clinical microbiology, 52(6), 2038–2046.
  • Kliegman, R. M., et al. (2020).
  • Kulesza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1549.
  • Kuntz, K., et al. (2014). Comparability of mixed IC50 data–a statistical analysis.
  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. Retrieved from [Link]

  • Nevagi, R. J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994–28018.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • van der Meer, D., et al. (2019).
  • Wang, M., et al. (2024). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Biostatistics (Oxford, England), kzae008.
  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Romesburg, H. C. (2005). Using a disk diffusion assay to introduce statistical methods.
  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4813.

Sources

A Senior Application Scientist's Guide to the Evaluation of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] This guide introduces a comprehensive, scientifically rigorous framework for the characterization and comparative evaluation of a novel derivative, 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. In the absence of direct peer-reviewed studies on this specific molecule, this document serves as a prospective protocol, providing the essential methodologies to assess its potential and benchmark it against relevant alternatives.

Our approach is grounded in established principles of drug discovery, beginning with synthesis and structural confirmation, followed by a multi-pronged evaluation of its biological activity through both in vitro assays and in silico modeling. Every protocol herein is designed to be a self-validating system, ensuring the generation of robust and reproducible data.

Synthesis and Structural Elucidation

The first critical step is the viable synthesis and unambiguous characterization of the target compound. Based on established precedent for the synthesis of benzofuran-2-carboxylic acids, we propose a modified Perkin rearrangement as a primary synthetic route.[6][7]

Proposed Synthetic Pathway

The Perkin rearrangement of a 3-halocoumarin provides a reliable method for generating the benzofuran-2-carboxylic acid core.[6][7] The proposed synthesis for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid would logically start from a correspondingly substituted 3-halocoumarin.

Synthesis_Pathway Reactant Substituted 3-Halocoumarin Intermediate Ring-Opened Intermediate (Dianion) Reactant->Intermediate Base (e.g., NaOH) Ring Fission Product 7-Methoxy-3-methyl-1-benzofuran- 2-carboxylic acid Intermediate->Product Intramolecular Nucleophilic Attack (Cyclization) Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Protein_Prep Target Protein Prep (COX-2, PDB ID: 5IKR) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Prep (Energy Minimization) Ligand_Prep->Docking Scoring Pose Scoring & Binding Energy Calculation Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Presumptive Hazard Assessment

Given the absence of a complete Safety Data Sheet (SDS), a presumptive hazard profile for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid has been developed based on data from similar benzofuran and carboxylic acid derivatives. This conservative approach is essential for establishing appropriate safety margins.

Structural Analogs Considered:

  • Benzofuran-2-carboxylic acid: Known to cause skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2].

  • 6-Methoxy-2-methylbenzofuran-3-carboxylic acid: Documented as harmful if swallowed (H302), and causing skin, eye, and respiratory irritation[3].

  • 2,3-Benzofuran (parent scaffold): Classified as a suspected carcinogen (H351) and may cause organ damage through prolonged exposure (H373)[4].

Based on these analogs, it is prudent to handle 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid as a substance with the potential hazards summarized in the table below.

Potential Hazard GHS Hazard Code (Presumed) Rationale / Source Analogy
Acute Toxicity (Oral)H302: Harmful if swallowedBased on 6-Methoxy-2-methylbenzofuran-3-carboxylic acid[3].
Skin IrritationH315: Causes skin irritationCommon to benzofuran carboxylic acids[1][2].
Eye IrritationH319: Causes serious eye irritationCommon to benzofuran carboxylic acids[1][2].
Respiratory IrritationH335: May cause respiratory irritationCommon to benzofuran carboxylic acids[1].
CarcinogenicityH351: Suspected of causing cancerPrecautionary, based on the parent 2,3-benzofuran scaffold[4].

Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, ensure all necessary personal protective equipment (PPE) and engineering controls are in place. The causality is simple: preventing exposure is the most effective safety measure.

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[3].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile)[6]. Inspect gloves prior to use and dispose of them properly after handling.

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage[6].

The workflow for handling a research chemical with limited safety data necessitates a higher degree of caution.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Review_Data Review Available Data (SDS, PubChem) Consult_EHS Consult Institutional EHS Review_Data->Consult_EHS Data Gap Identified Select_PPE Select Appropriate PPE & Engineering Controls Consult_EHS->Select_PPE Work_in_Hood Work in Fume Hood Select_PPE->Work_in_Hood Generate_Waste Generate Waste Work_in_Hood->Generate_Waste Segregate Segregate Waste Generate_Waste->Segregate Label Label Container Segregate->Label Store Store in SAA Label->Store Request_Pickup Request EHS Pickup Store->Request_Pickup

Caption: Workflow for handling chemicals with incomplete safety data.

Step-by-Step Disposal Procedure

The disposal of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid must follow the principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) under 40 CFR Part 261[7].

Step 1: Waste Characterization

The first step is to characterize the waste. Based on the presumptive hazard assessment, this compound should be treated as hazardous waste. It is a solid organic acid. If dissolved in a solvent, the solvent's hazards must also be considered.

Step 2: Container Selection and Management
  • Compatibility: Collect waste in a container that is chemically compatible with organic acids and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate[8]. Avoid metal containers for acidic waste[9].

  • Condition: The container must be in good condition, with no leaks or cracks, and must have a tight-fitting screw cap[8].

  • Closure: Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container opening[9].

Step 3: Waste Segregation

Proper segregation prevents dangerous chemical reactions.

  • Store this acidic waste separately from bases, cyanides, and reactive sulfides[10].

  • If dissolved in a halogenated solvent (e.g., dichloromethane), it must be collected in a "Halogenated Organic Waste" stream.

  • If dissolved in a non-halogenated solvent (e.g., methanol, acetone), it should be collected in a "Non-Halogenated Organic Waste" stream.

Step 4: Labeling

Proper labeling is a critical regulatory requirement.

  • Attach a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added[8].

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid" and any solvents. Do not use abbreviations.

    • The approximate concentrations of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 5: Accumulation and Storage
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container has secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 6: Final Disposal
  • Once the container is full, or within one year of the accumulation start date for partially filled containers, arrange for pickup by your institution's EHS department[10].

  • Do not dispose of this chemical down the drain or in the regular trash[11].

  • The ultimate disposal method will be determined by EHS, but it will likely involve incineration at a licensed chemical destruction plant[12].

Start Waste Generated (Solid or in Solution) Is_Solid Is waste a solid? Start->Is_Solid Is_Halogenated Is solvent halogenated? Is_Solid->Is_Halogenated No (in solution) Solid_Waste Collect in container for SOLID ORGANIC WASTE Is_Solid->Solid_Waste Yes Halo_Waste Collect in container for HALOGENATED ORGANIC WASTE Is_Halogenated->Halo_Waste Yes NonHalo_Waste Collect in container for NON-HALOGENATED ORGANIC WASTE Is_Halogenated->NonHalo_Waste No Label_Store Label Container & Store in SAA with Secondary Containment Solid_Waste->Label_Store Halo_Waste->Label_Store NonHalo_Waste->Label_Store EHS_Pickup Request Pickup by EHS for Incineration Label_Store->EHS_Pickup

Caption: Decision workflow for segregating chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency number.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE (safety goggles, gloves, lab coat).

  • Containment:

    • For a solid spill , gently cover with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it into a labeled hazardous waste container[6].

    • For a liquid spill , absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels if the solvent is an oxidizer.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy[6].

By adhering to these rigorous, step-by-step procedures grounded in established safety principles, you can ensure the responsible and safe disposal of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). Benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (1998). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from [Link]

  • American Elements. (n.d.). 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • Emory University. (n.d.). Hazardous Waste - EHSO Manual. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.